[(2-Chloro-4-fluorophenyl)methyl](methyl)amine

Catalog No.
S790089
CAS No.
823188-81-4
M.F
C8H9ClFN
M. Wt
173.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2-Chloro-4-fluorophenyl)methyl](methyl)amine

CAS Number

823188-81-4

Product Name

[(2-Chloro-4-fluorophenyl)methyl](methyl)amine

IUPAC Name

1-(2-chloro-4-fluorophenyl)-N-methylmethanamine

Molecular Formula

C8H9ClFN

Molecular Weight

173.61 g/mol

InChI

InChI=1S/C8H9ClFN/c1-11-5-6-2-3-7(10)4-8(6)9/h2-4,11H,5H2,1H3

InChI Key

SOYPZBKNEIEUIG-UHFFFAOYSA-N

SMILES

CNCC1=C(C=C(C=C1)F)Cl

Canonical SMILES

CNCC1=C(C=C(C=C1)F)Cl

The compound (2-Chloro-4-fluorophenyl)methylamine is a member of the amine class of organic compounds characterized by the presence of both a chloro and a fluorine atom on the aromatic ring. Its molecular formula is C14H14ClFC_{14}H_{14}ClF, and it has a molecular weight of approximately 240.72 g/mol. The structure features a 2-chloro-4-fluorophenyl group attached to a methyl group and an amine functional group, which contributes to its unique chemical properties. The compound can exist in various forms, including hydrochloride salts, which are often used for improved solubility in biological studies .

  • Mild irritant: Aromatic amines may cause skin, eye, and respiratory irritation upon contact or inhalation [].
  • Potential toxicity: Some aromatic amines can be toxic upon ingestion or absorption [].
  • Combustible: Organic compounds with aromatic rings can be combustible.

  • Nucleophilic Substitution: The presence of the chloro group allows for nucleophilic attack, leading to substitution reactions.
  • Suzuki-Miyaura Coupling: This reaction is significant for forming carbon-carbon bonds and may apply to this compound due to its aryl halide nature.
  • Oxidation and Reduction Reactions: Similar compounds have been shown to undergo redox reactions, which can modify their functional groups and alter their biological activity.

Compounds featuring similar structural motifs often exhibit diverse biological activities. For instance, they may act as inhibitors or modulators in various biochemical pathways. The presence of halogen substituents like chlorine and fluorine can enhance lipophilicity, potentially increasing the bioavailability of the compound. Research indicates that derivatives of halogenated phenyl amines are involved in therapeutic applications, particularly in oncology and neurology .

The synthesis of (2-Chloro-4-fluorophenyl)methylamine can be achieved through several methods:

  • Nucleophilic Substitution: Starting from 2-chloro-4-fluorobenzaldehyde, a methyl amine can be introduced via nucleophilic substitution.
  • Reductive Amination: This involves the reaction of an appropriate ketone or aldehyde with methylamine under reducing conditions.
  • Direct Halogenation: The introduction of chlorine or fluorine can be achieved through electrophilic aromatic substitution on phenolic precursors.

Each method's efficiency may depend on the specific reaction conditions, such as temperature and solvent choice .

The primary applications of (2-Chloro-4-fluorophenyl)methylamine include:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing drugs targeting various diseases due to its potential biological activity.
  • Research Reagent: Utilized in laboratories for studying chemical reactivity and biological interactions.
  • Material Science: Investigated for potential use in creating new materials with specific electronic properties .

Studies examining the interactions of (2-Chloro-4-fluorophenyl)methylamine with biological targets are crucial for understanding its pharmacological profile. These studies typically focus on:

  • Binding Affinity: Assessing how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action: Understanding how it influences biological pathways at the molecular level.
  • Synergistic Effects: Investigating how it interacts with other compounds to enhance or inhibit activity .

Several compounds share structural similarities with (2-Chloro-4-fluorophenyl)methylamine, allowing for comparative analysis:

Compound NameMolecular FormulaUnique Features
(4-Fluorophenyl)(phenyl)methylamineC15H16FContains a phenyl group instead of chloro
N-(2-Chloro-4-fluorophenyl)-N-methylamineC13H12ClFLacks the additional methyl group
2-(2-Chloro-4-fluorophenyl)propan-2-amineC11H14ClFFeatures a propanamine structure

Uniqueness

The uniqueness of (2-Chloro-4-fluorophenyl)methylamine lies in its specific combination of halogen substitutions and amine functionalities, which may influence its reactivity and biological interactions differently compared to its analogs. The presence of both chlorine and fluorine atoms enhances its lipophilicity and potential selectivity towards certain biological targets, making it a valuable candidate in medicinal chemistry .

XLogP3

2.3

Dates

Modify: 2023-08-15

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